CID 71401398
Description
For instance, oscillatoxin derivatives such as oscillatoxin D (CID: 101283546) and 30-methyl-oscillatoxin D (CID: 185389) are highlighted in Figure 1 of , suggesting CID 71401398 may share structural motifs like polyketide backbones or cyclic ether functionalities common in this toxin family .
Properties
CAS No. |
62683-09-4 |
|---|---|
Molecular Formula |
C6H9N |
Molecular Weight |
95.14 g/mol |
InChI |
InChI=1S/C6H9N/c1-2-4-6-7-5-3-1/h3H,1-2,4,6H2 |
InChI Key |
YGDSSMBAKOGBOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN=C=CC1 |
Origin of Product |
United States |
Preparation Methods
The preparation of heteroaryl-pyrazole derivatives involves several synthetic routes. One common method includes the reaction of 5-iodine-2-methylaniline with N-bromosuccinimide to obtain 4-bromine-5-iodine-2-methylaniline. This intermediate is then reacted with isoamyl nitrite under acidic conditions to produce 5-bromine-6-iodine-1H-indazole. The final step involves a Sonogashira coupling reaction with R-C≡CH to yield the desired heteroaryl-pyrazole derivative .
Chemical Reactions Analysis
Heteroaryl-pyrazole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by nucleophiles such as amines or thiols.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Heteroaryl-pyrazole derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Heteroaryl-pyrazole derivatives are investigated for their therapeutic potential, particularly as anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of heteroaryl-pyrazole derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as agonists for toll-like receptor 7 (TLR7), leading to the activation of immune responses. The binding of these compounds to TLR7 triggers a signaling cascade that results in the production of cytokines and other immune mediators .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key differences and similarities between CID 71401398 and structurally or functionally related compounds, based on fragmented evidence and analogies to known oscillatoxin derivatives and inorganic compounds:
| Property | This compound | Oscillatoxin D (CID: 101283546) | 30-Methyl-Oscillatoxin D (CID: 185389) | CAS 147149-98-2 (Analog) |
|---|---|---|---|---|
| Molecular Formula | Not specified | C₃₄H₅₄O₁₀ (inferred from class) | C₃₅H₅₆O₁₀ | C₆H₅F₃N₂ |
| Molecular Weight | Unknown | ~634.8 g/mol | ~648.8 g/mol | 162.11 g/mol |
| Functional Groups | Likely cyclic ethers | Polyketide, cyclic ethers | Methylated polyketide | Trifluoromethyl, aromatic |
| Biological Activity | Unreported | Cytotoxic, marine toxin | Enhanced cytotoxicity | Synthetic intermediate |
| Synthetic Accessibility | Not discussed | Complex natural product | Requires methylation steps | High (industrial synthesis) |
Key Findings :
Structural Analogies : this compound likely shares a polyketide backbone with oscillatoxin derivatives, as evidenced by the chromatographic and mass spectral data in , which emphasizes fractionation and GC-MS characterization . Methylation (as in CID 185389) or halogenation (as in CAS 147149-98-2) may alter bioactivity or stability .

Functional Contrasts : Unlike oscillatoxins, industrial analogs such as CAS 147149-98-2 prioritize synthetic scalability and functional group versatility (e.g., trifluoromethyl groups for agrochemical applications) .
Biological Relevance : Oscillatoxin derivatives exhibit cytotoxicity via membrane disruption, while this compound’s role (if bioactive) remains speculative without experimental data .
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